molecular formula C17H14N6 B13900569 2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

Cat. No.: B13900569
M. Wt: 302.33 g/mol
InChI Key: WUOYPKVOEXCOJA-UHFFFAOYSA-N
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Description

2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 1-methylpyrazole with a pyridine derivative, followed by cyclization to form the naphthyridine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time can vary, but they are generally conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product. Additionally, the scalability of the process is crucial for large-scale production, and methods such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of functionalized compounds .

Scientific Research Applications

2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H14N6

Molecular Weight

302.33 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

InChI

InChI=1S/C17H14N6/c1-23-10-6-14(22-23)16-11-15(20-12-4-8-18-9-5-12)13-3-2-7-19-17(13)21-16/h2-11H,1H3,(H,18,19,20,21)

InChI Key

WUOYPKVOEXCOJA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4

Origin of Product

United States

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